The synthesis of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide typically involves several key steps:
The molecular structure of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H21N3O2 |
| Molecular Weight | 227.30 g/mol |
| InChI | InChI=1S/C11H21N3O2/c1-8(12)14... |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CN(C)C(=O)C)N |
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Alkyl halides or acyl chlorides | Base (e.g., triethylamine) |
The mechanism of action for N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide involves interactions with specific biological targets:
The physical and chemical properties of N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide are vital for understanding its behavior in different environments:
N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide has several scientific applications:
The core pyrrolidine scaffold in N-((1-((S)-2-Aminopropanoyl)pyrrolidin-3-yl)methyl)-N-methylacetamide is constructed through strategic ring formation and functionalization. A widely adopted route begins with N-Boc-protected pyrrolidin-3-ylmethanol, which undergoes Mitsunobu alkylation with bromoacetamide derivatives to introduce the acetamide precursor at the 3-methyl position [6]. Subsequent Boc deprotection liberates the secondary amine, enabling carbodiimide-mediated coupling with N-Cbz-protected (S)-2-aminopropanoic acid. Final global deprotection yields the target compound [1] [6].
Key reaction parameters include solvent polarity (DMF or THF) and temperature control (60–80°C), which significantly impact yields. For instance, alkylation efficiencies drop below 60% in low-polarity solvents like toluene but exceed 85% in DMF due to enhanced nucleophile solubility. Over-alkylation at the pyrrolidine nitrogen—a major side reaction—is mitigated through stoichiometric control and moderate reaction temperatures [1].
Table 1: Optimization of Pyrrolidine Alkylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Major Byproduct |
|---|---|---|---|---|
| NaH | DMF | 60 | 88 | <2% Dialkylated pyrrolidine |
| K₂CO₃ | Acetonitrile | 80 | 72 | 15% Dialkylated pyrrolidine |
| DIPEA | THF | 40 | 65 | 8% O-alkylation |
Post-functionalization, the pyrrolidine ring’s conformational rigidity influences the molecule’s hydrogen-bonding capacity and solubility, as confirmed by NMR studies showing restricted rotation around the C3–N bond [1] [6].
The N-methylacetamide moiety is installed via two primary approaches:
Carbodiimide reagents (EDCI·HCl) facilitate the final acylation of the pyrrolidine nitrogen with (S)-2-aminopropanoic acid. In situ activation with HOAt suppresses racemization, maintaining enantiomeric excess >99% [1] [8]. Critical to success is the sequential protection/deprotection of the aminopropanoyl subunit’s amine group, typically using Cbz or Boc groups resistant to the reaction conditions.
Table 2: Acylation Reagent Efficiency for Amide Bond Formation
| Activating Reagent | Racemization (%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EDCI·HCl/HOAt | <1 | 4 | 92 |
| DCC/DMAP | 3–5 | 12 | 78 |
| T3P | 2 | 2 | 85 |
Preserving the (S)-configuration during aminopropanoyl attachment is critical for biological activity. Three strategies dominate:
The stereochemical integrity of the final compound is validated by chiral HPLC (Chiralpak AD-H column) and optical rotation comparisons. Impurities from racemization predominantly arise during the acylation step if reaction temperatures exceed 0°C or prolonged stirring occurs under basic conditions [1] [4].
Final purification employs either chromatography or recrystallization, each with distinct advantages:
Degradation studies reveal that the compound undergoes hydrolysis under acidic conditions (pH < 3), necessitating neutral recrystallization solvents and inert storage (argon, −20°C) to prevent amide bond cleavage [1].
Table 3: Purification Performance Metrics
| Method | Purity (%) | Recovery (%) | Key Impurities Removed | Cost/Labor Intensity |
|---|---|---|---|---|
| Silica Gel Chromatography | 99.5 | 65 | N-Methylpyrrolidine, Hydrolysis products | High |
| Reverse-Phase HPLC | 99.9 | 60 | Diastereomers | Very High |
| Ethanol/Water Recrystallization | 99.0 | 85 | Organic residues | Low |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5